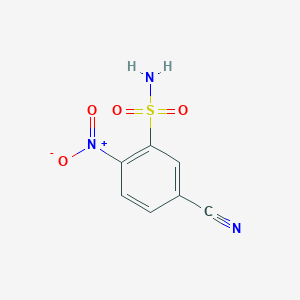

5-Cyano-2-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

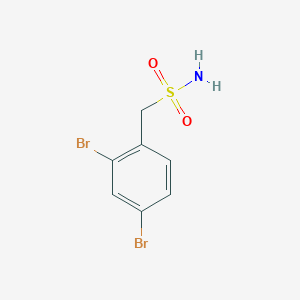

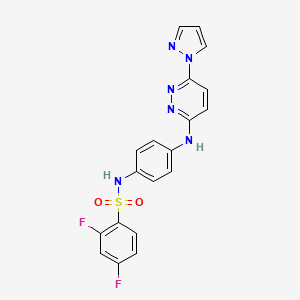

5-Cyano-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H5N3O4S . It is a derivative of benzenesulfonamide, which is a common moiety in many pharmaceutical drugs .

Synthesis Analysis

The synthesis of 5-Cyano-2-nitrobenzenesulfonamide and its derivatives often involves metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . Another method involves the Fe-catalyzed direct synthesis of nitriles from carboxylic acids with electron-deficient N-Cyano-N-aryl-arylsulfonamide .Molecular Structure Analysis

The molecular structure of 5-Cyano-2-nitrobenzenesulfonamide consists of a benzene ring substituted with a cyano group (CN), a nitro group (NO2), and a sulfonamide group (SO2NH2) .Chemical Reactions Analysis

5-Cyano-2-nitrobenzenesulfonamide can participate in various chemical reactions. For instance, it can be involved in C-CN bond formation, which is a versatile synthetic chemistry method due to the ability of the cyano group to transform into other functional groups .Aplicaciones Científicas De Investigación

Synthesis of 5-Cyano-2-formylbenzoic acid

5-Cyano-2-nitrobenzenesulfonamide is used in the synthesis of 5-Cyano-2-formylbenzoic acid . This process involves the application of continuous flow-flash chemistry, which is a technique used to scale-up the synthesis of various compounds .

Direct Synthesis of Nitriles from Carboxylic Acids

5-Cyano-2-nitrobenzenesulfonamide is used in the Fe-Catalyzed Direct Synthesis of Nitriles from Carboxylic Acids . This process involves the use of electron-deficient N-Cyano-N-aryl-arylsulfonamide .

Intramolecular Arylation

5-Cyano-2-nitrobenzenesulfonamide is used in the intramolecular arylation of 2-Nitrobenzenesulfonamides . This process provides a route to various drugs and is also used as a protecting/activating agent for the selective alkylation of primary amines .

Neuroscience Drug Discovery

5-Cyano-2-nitrobenzenesulfonamide is used in the neuroscience drug discovery unit at Takeda Pharmaceutical Company . It is used in the research and development of new drugs .

Synthesis of Light Yellow Solid

5-Cyano-2-nitrobenzenesulfonamide is used in the synthesis of a light yellow solid known as N-cyano-N-(4-fluorophenyl)-2-nitrobenzenesulfonamide . This compound is prepared from 1-(4-fluorophenyl)urea and 2-nitrobenzenesulfonyl chloride .

Preparation of Starting Materials

5-Cyano-2-nitrobenzenesulfonamide is used in the preparation of starting materials for various chemical reactions . It is used in the preparation of solid starting materials for reactions carried out in high-pressure Schlenk vessels .

Safety and Hazards

The safety data sheet for a similar compound, 2-Nitrobenzenesulfonamide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

5-Cyano-2-nitrobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to target anti-carbonic anhydrase and anti-dihydropteroate synthetase , playing a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including 5-Cyano-2-nitrobenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This interaction with its targets results in the inhibition of bacterial growth.

Biochemical Pathways

The primary biochemical pathway affected by 5-Cyano-2-nitrobenzenesulfonamide is the folic acid synthesis pathway in bacteria . By acting as a competitive antagonist of PABA, it prevents the synthesis of folic acid, which is crucial for DNA replication. The downstream effect of this action is the inhibition of bacterial growth and replication.

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The primary result of the action of 5-Cyano-2-nitrobenzenesulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for DNA replication, it effectively halts the replication of bacteria, thereby treating bacterial infections .

Action Environment

The action of 5-Cyano-2-nitrobenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and efficacy of the drug .

Propiedades

IUPAC Name |

5-cyano-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4S/c8-4-5-1-2-6(10(11)12)7(3-5)15(9,13)14/h1-3H,(H2,9,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLABOLLOUFGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-2-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2467791.png)

![3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2467796.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2467799.png)

![6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2467802.png)

![2-Chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]propanamide](/img/structure/B2467803.png)

![methyl N-(4-{[(1-hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2467806.png)